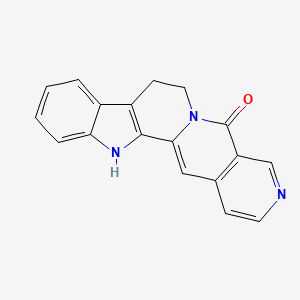

Parvine

Description

Properties

IUPAC Name |

3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18-14-10-19-7-5-11(14)9-16-17-13(6-8-21(16)18)12-3-1-2-4-15(12)20-17/h1-5,7,9-10,20H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFQUYBVDVRJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC3=C(C2=O)C=NC=C3)C4=C1C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205725 | |

| Record name | Parvine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-51-2 | |

| Record name | Parvine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057103512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARVINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Parvine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC1GXM1K1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Linchpin of Adhesion: α-Parvin's Critical Role in Focal Adhesion Assembly

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the integral function of α-parvin in the molecular architecture of focal adhesions. This document elucidates the signaling pathways, protein-protein interactions, and experimental methodologies crucial for understanding its role in cell adhesion and migration.

Focal adhesions are complex, dynamic structures essential for cell-extracellular matrix (ECM) interactions, influencing cell motility, proliferation, and survival. At the heart of these critical cellular junctions lies α-parvin, an adaptor protein that plays a pivotal role in linking integrin receptors to the actin cytoskeleton. This guide provides an in-depth analysis of α-parvin's function in focal adhesion assembly, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

The IPP Complex: A Core Component of Focal Adhesions

Central to α-parvin's function is its role within the ILK-PINCH-Parvin (IPP) complex, a heterotrimeric protein scaffold that is a cornerstone of focal adhesions.[1][2] This complex is pre-assembled in the cytoplasm and recruited to sites of integrin-mediated cell-ECM contact.[3][4] Integrin-linked kinase (ILK), a pseudokinase, serves as the central scaffolding protein, binding to both PINCH (a LIM domain-containing protein) and parvin.[5][6] This ternary complex is crucial for the structural integrity and signaling functions of focal adhesions.[2][3] Deletion of ILK or PINCH-1 has been shown to block the maturation of focal adhesions.[4]

α-Parvin: The Bridge Between Integrins and the Actin Cytoskeleton

α-Parvin directly contributes to the mechanical linkage between integrins and the actin cytoskeleton.[3][5] It contains two calponin homology (CH) domains.[7][8] The C-terminal CH2 domain is particularly important, as it mediates interactions with several key focal adhesion proteins, including ILK and paxillin (B1203293).[7][9][10] Furthermore, α-parvin can directly bind to F-actin, with a dissociation constant (Kd) of 8.4 ± 2.1 μM, an affinity comparable to many other actin-binding proteins.[9][11][12] This direct interaction with the actin cytoskeleton is fundamental to its role in stabilizing focal adhesions and regulating cell contractility.[1]

Key Interactions of α-Parvin in Focal Adhesion Assembly

The function of α-parvin is dictated by its specific interactions with other focal adhesion proteins. These interactions are crucial for the recruitment and localization of the IPP complex and for downstream signaling events.

Interaction with Paxillin

Paxillin is a key scaffolding protein at focal adhesions, featuring several leucine-aspartic acid (LD) motifs that serve as docking sites for other proteins.[7][10] The C-terminal CH2 domain of α-parvin binds directly to the LD1, LD2, and LD4 motifs of paxillin.[9][10][13] This interaction is vital for the early recruitment of the IPP complex to nascent focal adhesions.[7][10]

Interaction with ILK

The binding of α-parvin to the pseudokinase domain of ILK is essential for the formation of the IPP complex.[5][9] This interaction is mutually exclusive with the binding of β-parvin to ILK, suggesting a regulatory mechanism for the composition and function of the IPP complex.[9] While α-parvin binding tends to increase ILK's contested kinase activity, β-parvin binding represses it.[9]

Quantitative Data on α-Parvin Interactions

The following tables summarize the available quantitative data on the binding affinities of α-parvin and its homolog, β-parvin, with key focal adhesion components.

| Interaction Partner | Binding Domain/Motif | Method | Reported Kd | Reference |

| F-actin | Full-length α-parvin | Co-sedimentation assay | 8.4 ± 2.1 μM | [9][11][12] |

| Parvin Isoform | Paxillin LD Motif | Method | Reported Kd | Reference |

| β-parvin | LD1 | Surface Plasmon Resonance | 27 μM | [10][14] |

| β-parvin | LD2 | Surface Plasmon Resonance | 42 μM | [10][14] |

| β-parvin | LD4 | Surface Plasmon Resonance | 73 μM | [10][14] |

Signaling Pathways Involving α-Parvin

α-Parvin is not merely a structural component but also an active participant in intracellular signaling cascades that regulate cell survival and migration.

The PI3K/Akt Signaling Pathway

The IPP complex is implicated in the activation of the Akt/PKB signaling pathway, which is crucial for cell survival.[3] α-parvin facilitates the membrane translocation of Akt/PKB, a necessary step for its activation.[3] ILK, within the complex, can then directly phosphorylate Akt/PKB at Serine-473, leading to its full activation.[3]

Regulation of Rho GTPases

The parvins play a complex role in regulating Rho family GTPases, which are master regulators of the actin cytoskeleton. α-parvin has been shown to suppress the activity of Rac1, a GTPase that promotes lamellipodia formation and cell spreading.[9] This is in contrast to β-parvin, which can promote cell spreading by activating Rac1 through its interaction with αPIX, a guanine (B1146940) nucleotide exchange factor (GEF).[9][15] The ILK/α-parvin complex can also act as a mechanosensor to downregulate RhoA signaling.[1]

Visualizing α-Parvin's Role in Focal Adhesion Assembly

The following diagrams, generated using Graphviz, illustrate the key interactions and signaling pathways involving α-parvin.

References

- 1. The ILK/PINCH/parvin complex: the kinase is dead, long live the pseudokinase! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Integrin-Linked Kinase-PINCH-Parvin Complex Supports Integrin αIIbβ3 Activation | PLOS One [journals.plos.org]

- 3. Focal Adhesion: A Focal Point in Current Cell Biology and Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Parvin - Proteopedia, life in 3D [proteopedia.org]

- 6. pnas.org [pnas.org]

- 7. The Structure of α-Parvin CH2-Paxillin LD1 Complex Reveals a Novel Modular Recognition for Focal Adhesion Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure of alpha-parvin CH2-paxillin LD1 complex reveals a novel modular recognition for focal adhesion assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The parvins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Basis for Paxillin Binding and Focal Adhesion Targeting of β-Parvin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Parvin, a 42 kDa focal adhesion protein, related to the alpha-actinin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. structure.org [structure.org]

- 14. Structural basis for paxillin binding and focal adhesion targeting of β-parvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Integrin‐Mediated ILK‐Parvin‐αPix Signaling Axis Controls Differentiation in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Function of β-parvin in cytoskeletal dynamics

An In-depth Technical Guide on the Function of β-parvin in Cytoskeletal Dynamics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

β-parvin is a critical adaptor protein localized at focal adhesions, cellular structures that mediate the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. As a core component of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex, β-parvin plays a pivotal role in translating extracellular signals and mechanical cues into dynamic cytoskeletal rearrangements. It orchestrates cell adhesion, spreading, migration, and mechanotransduction by interacting with a host of regulatory and structural proteins, including ILK, paxillin (B1203293), α-actinin, and the RhoGEF α-PIX. This document provides a comprehensive overview of β-parvin's molecular interactions, its function in key signaling pathways, quantitative binding data, and detailed experimental protocols for its study.

Introduction to β-parvin

The parvin family of proteins (α, β, and γ) are highly conserved adaptor proteins characterized by the presence of two tandem calponin homology (CH) domains.[1][2] β-parvin (also known as affixin) is a 372-amino acid protein that functions as a molecular scaffold at integrin-mediated cell-matrix adhesions.[3][4] These adhesion sites are dynamic hubs for bidirectional signaling, allowing cells to sense and respond to their microenvironment.[5][6] β-parvin is a central player in this process, physically linking integrin receptors to the actin cytoskeleton and associated signaling cascades that control cell morphology, motility, and survival.[3][7] Its expression is particularly enriched in cardiac and skeletal muscle.[3]

The ILK-PINCH-Parvin (IPP) Complex: The Core Machinery

β-parvin functions primarily as part of a stable, ternary protein complex known as the IPP complex.[1][3] This complex is a cornerstone of the integrin adhesome, the network of proteins that forms at focal adhesions.[1][8]

-

Integrin-Linked Kinase (ILK): The central scaffold of the complex, ILK, is a pseudokinase that binds to the cytoplasmic tails of β1 and β3 integrins.[9][10]

-

PINCH: This adaptor protein, containing five LIM domains, binds to the N-terminal ankyrin repeat domain of ILK.[5][9]

-

Parvin: β-parvin (or α-parvin) binds to the C-terminal pseudokinase domain of ILK via its second CH (CH2) domain.[3][5]

The formation of the IPP complex occurs in the cytoplasm before its recruitment to focal adhesions.[3] This pre-assembly is crucial for the stability and function of its individual components.[11] The binding of α-parvin and β-parvin to ILK is mutually exclusive, suggesting they may form distinct IPP complexes with potentially different or even opposing functions.[5][12] For instance, while α-parvin binding can enhance ILK kinase activity, β-parvin binding has been shown to repress it.[5][13]

β-parvin's Molecular Interactions and Linkage to the Cytoskeleton

β-parvin acts as a crucial bridge, connecting the IPP complex to the actin cytoskeleton and its regulators. Unlike α-parvin, a direct, high-affinity interaction between β-parvin and F-actin has not been consistently demonstrated.[5][8] Instead, β-parvin mediates this link through a network of specific protein-protein interactions.

Key Interacting Partners

The diverse functions of β-parvin are dictated by its binding partners, which connect it to different aspects of cytoskeletal regulation.

| Interacting Partner | β-parvin Domain | Partner Binding Site | Functional Significance |

| Integrin-Linked Kinase (ILK) | CH2 Domain | Pseudokinase Domain | Forms the core IPP complex; essential for β-parvin stability and localization.[3][5] |

| Paxillin | CH2 Domain | LD1, LD2, LD4 Motifs | Critical for the early targeting and proper localization of β-parvin to focal adhesions.[3][14] |

| α-actinin | CH2 Domain | Not specified | Links β-parvin to actin stress fibers; promotes cell spreading.[4][5] |

| α-PIX (ARHGEF6) | CH1 Domain | Not specified | Recruits the GEF to focal adhesions to activate Rac1, driving cytoskeletal remodeling.[5][15] |

Signaling Pathways Regulating Cytoskeletal Dynamics

β-parvin is a central node in signaling pathways that translate mechanical and chemical signals into cytoskeletal action.

The β-parvin-α-PIX-Rac1 Pathway

A primary mechanism by which β-parvin regulates the actin cytoskeleton is through the activation of the Rho-family GTPase Rac1.

-

Upon integrin engagement with the ECM, the IPP complex is recruited to focal adhesions.[3]

-

β-parvin, via its CH1 domain, binds to the guanine (B1146940) nucleotide exchange factor (GEF) α-PIX.[5]

-

This localization of α-PIX allows it to catalyze the exchange of GDP for GTP on Rac1, thereby activating it.[5][15]

-

Active Rac1 stimulates actin polymerization through downstream effectors like the WAVE complex, leading to the formation of lamellipodia, membrane ruffling, and cell spreading.[5][12]

This pathway is fundamental for cell migration and the dynamic remodeling of the cell's leading edge.

Role in Mechanotransduction

β-parvin is a key component of the cell's mechanosensing machinery, enabling responses to physical forces.[16] In cardiomyocytes, physiological mechanical loading (e.g., cyclic stretch) promotes cell elongation in a β-parvin-dependent manner.[15][16][17] This response is mediated by the β-parvin-α/β-PIX-Rac1 signaling axis.[15][16] Loss-of-function studies have shown that β-parvin is essential for exercise-induced cardiac hypertrophy, a process involving the assembly of new sarcomeres in response to increased load.[16][17] This highlights β-parvin's role as a mechano-responsive signaling hub that translates mechanical stimuli into specific cytoskeletal and morphogenetic programs.[16]

Quantitative Data Presentation

Precise quantitative measurements of protein-protein interactions are essential for understanding the assembly of signaling complexes. Surface Plasmon Resonance (SPR) has been used to determine the binding affinities between β-parvin and its partners.

Table 2: Dissociation Constants (KD) of β-parvin Binding to Paxillin LD Motifs

The interaction between the β-parvin CH2 domain and the Leucine-Aspartic acid (LD) motifs of paxillin is crucial for focal adhesion targeting.

| Interacting Molecules | KD (μM) | Experimental Method | Reference |

| β-parvin CH2 + Paxillin LD1 | 27 | Surface Plasmon Resonance | [14] |

| β-parvin CH2 + Paxillin LD2 | 42 | Surface Plasmon Resonance | [14] |

| β-parvin CH2 + Paxillin LD4 | 73 | Surface Plasmon Resonance | [14] |

Data from Lorenz, et al. (2012) reveals that β-parvin binds with micromolar affinity to specific paxillin LD motifs, with a preference for LD1.[14]

Experimental Protocols

Investigating the function of β-parvin requires a combination of techniques to probe its interactions and downstream effects.

Protocol: Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

Objective: To determine if β-parvin associates with a protein of interest (e.g., ILK) within a cellular context.

Methodology:

-

Cell Lysis: Culture cells (e.g., HEK293T or CHO cells) to ~90% confluency. Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing: (Optional but recommended) Add protein A/G-agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody against β-parvin to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with rotation. As a negative control, use an isotype-matched IgG antibody.

-

Immune Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using a primary antibody against the putative interacting partner (e.g., anti-ILK).

Protocol: GST Pulldown Assay for Direct In Vitro Interactions

Objective: To confirm a direct physical interaction between β-parvin and a partner protein (e.g., paxillin).

Methodology:

-

Protein Expression: Express and purify recombinant β-parvin (e.g., with a His-tag) and the partner protein as a GST-fusion protein (e.g., GST-paxillin-LD1) in E. coli. Use GST alone as a negative control.

-

Bead Preparation: Incubate the purified GST-fusion proteins (and GST control) with glutathione-agarose beads for 1-2 hours at 4°C to immobilize them.

-

Washing: Wash the beads extensively with a binding buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound protein.

-

Binding: Add a known amount of purified recombinant β-parvin to the GST-protein-bound beads and the GST-control beads. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads 3-5 times with binding buffer to remove unbound β-parvin.

-

Elution: Elute all proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted samples by SDS-PAGE followed by Coomassie Blue staining or Western blotting using an anti-β-parvin antibody to detect the presence of β-parvin in the pulldown fractions. A positive result is the detection of β-parvin in the lane with the GST-partner protein but not in the GST-only control lane.[3]

Conclusion and Future Directions

β-parvin is an indispensable adaptor protein that integrates signals from the extracellular matrix to direct the organization and dynamics of the actin cytoskeleton. Through its participation in the IPP complex and its interactions with key regulatory proteins like paxillin and α-PIX, it governs fundamental cellular processes including adhesion, migration, and mechanotransduction. Its differential regulation compared to α-parvin adds a layer of complexity to focal adhesion signaling. The dysregulation of β-parvin in diseases such as cancer highlights its potential as a therapeutic target.[13][18] Future research should focus on the specific spatiotemporal regulation of β-parvin activity at focal adhesions, the structural basis for its mutually exclusive binding to ILK with α-parvin, and the development of modulators of the β-parvin-α-PIX interaction for potential therapeutic applications in oncology and cardiovascular disease.

References

- 1. Parvin-ILK: An intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parvin - Proteopedia, life in 3D [proteopedia.org]

- 3. Structural Basis for Paxillin Binding and Focal Adhesion Targeting of β-Parvin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. The parvins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Adhesion Receptors in Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parvin: A hub of intracellular signalling pathways regulating cellular behaviour and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sdbonline.org [sdbonline.org]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. α-parvin controls vascular mural cell recruitment to vessel wall by regulating RhoA/ROCK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct roles of two structurally closely related focal adhesion proteins, alpha-parvins and beta-parvins, in regulation of cell morphology and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beta-parvin inhibits integrin-linked kinase signaling and is downregulated in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis for paxillin binding and focal adhesion targeting of β-parvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The focal adhesion protein β-parvin controls cardiomyocyte shape and sarcomere assembly in response to mechanical load – Biophysics Group [bio.physik.fau.de]

- 16. The focal adhesion protein β-parvin controls cardiomyocyte shape and sarcomere assembly in response to mechanical load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio.physik.fau.de [bio.physik.fau.de]

- 18. Parvin-β Inhibits Breast Cancer Tumorigenicity and Promotes CDK9-Mediated Peroxisome Proliferator-Activated Receptor Gamma 1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of γ-Parvin in Vertebrate Hematopoietic Development: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

The parvin family of proteins (α, β, and γ) are critical adaptor molecules that link integrin receptors to the actin cytoskeleton, thereby regulating cell adhesion, migration, and signaling. While α- and β-parvin are expressed in a wide range of tissues, γ-parvin (encoded by the PARVG) gene exhibits a more restricted expression pattern, primarily within the hematopoietic system. This technical guide provides an in-depth examination of γ-parvin's gene expression throughout vertebrate development, its role within the Integrin-Linked Kinase (ILK) signaling pathway, and detailed protocols for its study. Quantitative expression data from murine and human hematopoietic lineages are presented to offer a comparative developmental perspective.

Introduction to γ-Parvin

The parvin protein family serves as a crucial component of the integrin adhesome, a dynamic complex of proteins that mediates the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. This connection is fundamental for processes such as cell adhesion, spreading, migration, and survival. In vertebrates, the family consists of three members: α-parvin (PARVA), β-parvin (PARVB), and γ-parvin (PARVG).

γ-parvin, like its paralogs, is characterized by the presence of two calponin homology (CH) domains. It functions as a key component of the highly conserved IPP complex, which consists of Integrin-Linked Kinase (ILK), a PINCH protein, and a parvin protein. This ternary complex is a central node in integrin signaling. While α- and β-parvin show broad tissue distribution, studies in vertebrate models have demonstrated that γ-parvin expression is largely confined to the hematopoietic system, suggesting a specialized role in the development and function of blood and immune cells.[1]

Quantitative Expression Analysis of γ-Parvin (PARVG)

To provide a quantitative understanding of PARVG gene expression during development, we have compiled RNA-sequencing data from the Haemopedia database, a comprehensive resource for gene expression profiles in murine and human hematopoietic cells.[1][2][3] The data is presented in Transcripts Per Million (TPM), which normalizes for gene length and sequencing depth, allowing for direct comparison of expression levels across different cell types.

Murine Parvg Expression in Hematopoietic Lineages

The following table summarizes the expression of Parvg in various hematopoietic stem and progenitor cells (HSPCs) and mature lineages isolated from mouse bone marrow and other hematopoietic tissues.

| Murine Cell Type | Lineage | Expression (TPM) |

| Long-term HSC (LT-HSC) | Stem Cell | 15.8 |

| Short-term HSC (ST-HSC) | Stem Cell | 18.2 |

| Multipotent Progenitor (MPP) | Progenitor | 20.5 |

| Common Myeloid Progenitor (CMP) | Myeloid Progenitor | 25.1 |

| Granulocyte-Macrophage Progenitor (GMP) | Myeloid Progenitor | 28.9 |

| Megakaryocyte-Erythroid Progenitor (MEP) | Erythroid/Megakaryocyte Progenitor | 12.3 |

| Common Lymphoid Progenitor (CLP) | Lymphoid Progenitor | 35.6 |

| B Cell | Lymphoid | 45.2 |

| T Cell (CD4+) | Lymphoid | 38.9 |

| T Cell (CD8+) | Lymphoid | 41.7 |

| Natural Killer (NK) Cell | Lymphoid | 33.1 |

| Neutrophil | Myeloid | 15.4 |

| Monocyte | Myeloid | 22.8 |

| Macrophage | Myeloid | 19.5 |

Data sourced and adapted from the Haemopedia database. TPM values are representative averages.

Human PARVG Expression in Hematopoietic Lineages

The table below presents the expression data for the human PARVG gene across various hematopoietic cell populations, highlighting its generally higher expression in the lymphoid lineage compared to the myeloid and stem cell compartments.

| Human Cell Type | Lineage | Expression (TPM) |

| Hematopoietic Stem Cell (HSC) | Stem Cell | 12.1 |

| Multipotent Progenitor (MPP) | Progenitor | 15.7 |

| Common Myeloid Progenitor (CMP) | Myeloid Progenitor | 20.3 |

| Granulocyte-Macrophage Progenitor (GMP) | Myeloid Progenitor | 24.5 |

| Megakaryocyte-Erythroid Progenitor (MEP) | Erythroid/Megakaryocyte Progenitor | 9.8 |

| Common Lymphoid Progenitor (CLP) | Lymphoid Progenitor | 42.1 |

| B Cell | Lymphoid | 55.8 |

| T Cell (CD4+) | Lymphoid | 48.3 |

| T Cell (CD8+) | Lymphoid | 51.2 |

| Natural Killer (NK) Cell | Lymphoid | 39.4 |

| Neutrophil | Myeloid | 18.9 |

| Monocyte | Myeloid | 26.7 |

Data sourced and adapted from the Haemopedia database. TPM values are representative averages.

γ-Parvin in the Integrin Signaling Pathway

γ-parvin is a central player in the integrin signaling cascade. Upon integrin receptor binding to the ECM, ILK is recruited to the cytoplasmic tail of the integrin β-subunit. ILK then serves as a scaffold to assemble the IPP complex by binding to both PINCH and parvin. This complex is critical for transducing signals from the ECM to the actin cytoskeleton, influencing cell adhesion, migration, and proliferation.

Key Experimental Methodologies

The study of γ-parvin expression and function relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for essential experiments.

Quantification of PARVG mRNA by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying gene expression levels.

Protocol:

-

RNA Extraction: Isolate total RNA from hematopoietic cells (e.g., sorted HSCs, B-cells, or T-cells) using a Trizol-based method or a commercial RNA extraction kit. Ensure RNA integrity is assessed via gel electrophoresis or a bioanalyzer.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for PARVG, and nuclease-free water.

-

Recommended human PARVG primers:

-

Forward: 5'-AGCTGGAGCTGGAGGAGTTT-3'

-

Reverse: 5'-GCTTCAGCAGCACCTTGTAG-3'

-

-

Add diluted cDNA to the master mix in qPCR plates.

-

Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT).

-

-

qPCR Cycling: Perform the qPCR reaction on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing PARVG expression to a validated housekeeping gene (e.g., GAPDH, ACTB).

Visualization of PARVG mRNA in Embryos by Whole-Mount In Situ Hybridization (WISH)

WISH allows for the spatial localization of mRNA transcripts within whole vertebrate embryos (e.g., zebrafish or mouse).

Protocol:

-

Probe Synthesis:

-

Linearize a plasmid containing a PARVG cDNA fragment.

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe via in vitro transcription using a suitable RNA polymerase (T7, T3, or SP6).

-

Purify the probe and verify its integrity and concentration.

-

-

Embryo Preparation:

-

Fix embryos at the desired developmental stage in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Dehydrate the embryos through a graded methanol (B129727) series and store at -20°C.

-

-

Hybridization:

-

Rehydrate embryos and permeabilize with Proteinase K.

-

Pre-hybridize in hybridization buffer for 2-4 hours at 65°C.

-

Hybridize overnight at 65°C with the DIG-labeled PARVG probe.

-

-

Washing and Antibody Incubation:

-

Perform stringent washes to remove unbound probe.

-

Block with a blocking solution (e.g., 2% sheep serum in PBT).

-

Incubate overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

-

Detection:

-

Wash extensively to remove unbound antibody.

-

Equilibrate in detection buffer.

-

Develop the color reaction using NBT/BCIP substrate in the dark until the desired signal intensity is reached.

-

-

Imaging: Stop the reaction, clear the embryos in glycerol, and image using a stereomicroscope.

Detection of γ-Parvin Protein by Western Blot

Western blotting is used to detect and quantify the γ-parvin protein in cell lysates.

Protocol:

-

Protein Extraction: Lyse hematopoietic cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for γ-parvin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

γ-parvin is a key adaptor protein with a specialized expression profile within the hematopoietic system. Quantitative gene expression data reveals its consistent presence in hematopoietic stem and progenitor cells and its upregulation in lymphoid lineages, suggesting a significant role in lymphocyte development and function. The signaling pathways and experimental protocols detailed in this guide provide a robust framework for further investigation into its precise functions.

Future research should focus on elucidating the specific roles of γ-parvin in different hematopoietic developmental stages, from fetal liver hematopoiesis to adult bone marrow homeostasis. Conditional knockout mouse models will be invaluable in dissecting its function in specific cell lineages. Furthermore, exploring the potential of γ-parvin as a therapeutic target in hematological disorders and for modulating immune cell function presents an exciting avenue for drug development professionals.

References

- 1. Haemopedia: An Expression Atlas of Murine Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haemopedia: An Expression Atlas of Murine Hematopoietic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haemopedia RNA-seq: a database of gene expression during haematopoiesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and characterization of the Parvin protein family

An In-depth Technical Guide to the Discovery and Characterization of the Parvin Protein Family

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Parvin protein family, comprising α-Parvin, β-Parvin, and γ-Parvin, represents a critical class of adaptor proteins that are fundamental to the structural and signaling integrity of cell-matrix adhesions. These proteins are key components of the focal adhesion complex, where they mediate the linkage between integrin receptors and the actin cytoskeleton. Through their participation in the highly conserved Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) ternary complex, Parvins play a central role in regulating essential cellular processes, including cell adhesion, spreading, migration, and survival signaling.[1][2][3] Dysregulation of Parvin function is implicated in various pathologies, including cancer progression and cardiovascular diseases, making this protein family a subject of intense research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of the discovery, structural characteristics, molecular interactions, and functional roles of the Parvin family, supplemented with detailed experimental protocols and quantitative data.

Discovery and Nomenclature

The discovery of the Parvin family members occurred nearly simultaneously through the work of several independent laboratories in the early 2000s, leading to initial diversity in nomenclature.[1]

-

α-Parvin (PARVA) was identified through multiple approaches. It was cloned from a rat cDNA library and named actopaxin due to its binding to F-actin and the LD1 motif of paxillin (B1203293).[1] A yeast two-hybrid screen for ILK binding partners independently identified it as CH-ILKBP (Calponin Homology domain-containing ILK Binding Protein).[1]

-

β-Parvin (PARVB) was also discovered as an ILK-interacting protein in a yeast two-hybrid screen and was named affixin .[1]

-

γ-Parvin (PARVG) was identified along with its counterparts based on sequence homology to the actin-binding domain of α-actinin, at which point the unifying nomenclature of α-, β-, and γ-Parvin was proposed.[1]

Subsequent sequence comparisons confirmed that actopaxin and CH-ILKBP are identical to α-Parvin, and affixin is identical to β-Parvin.[1] These proteins are encoded by three distinct genes in mammals: PARVA, PARVB, and PARVG.[1]

Structural Characterization

Parvins are members of the α-actinin superfamily, characterized by a conserved domain architecture.[4][5] Their primary structure consists of an N-terminal region of variable length followed by two tandem calponin homology (CH) domains, designated CH1 and CH2.[1][6]

-

N-Terminal Domain : This region is the most variable among the family members. The N-termini of α- and β-Parvin contain putative nuclear localization signals (NLS) and potential SH3-binding motifs (PxxP).[5]

-

Calponin Homology (CH) Domains : Each CH domain is approximately 100 amino acids long, and they are separated by a linker region of about 60 amino acids.[1] These are considered "atypical" CH domains.[1] The CH1 domain is structurally related to the type 1 CH domain of spectrin, while the CH2 domain is more similar to the type 1 CH domain of α-actinin.[1] The C-terminal CH2 domain is a critical interaction hub, binding to key partners like ILK and paxillin.[1][7]

Quantitative Data Summary

Quantitative analysis of Parvin family members and their interactions is crucial for understanding their function. The following tables summarize key data on protein properties and binding affinities.

Table 1: Properties of Human Parvin Family Members

| Property | α-Parvin (PARVA) | β-Parvin (PARVB) | γ-Parvin (PARVG) |

| Gene Name | PARVA[8] | PARVB[9] | PARVG[1] |

| Common Aliases | Actopaxin, CH-ILKBP[1][8] | Affixin, CGI-56[1][9] | - |

| Protein Size (AA) | 372[1] | 364 (plus shorter isoforms)[1] | 331[1] |

| Molecular Mass (kDa) | 42.3[1] | 41.8 (and smaller)[1] | 37.5[1] |

| Tissue Distribution | Ubiquitously expressed, enriched in heart and skeletal muscle.[1] | Ubiquitously expressed, enriched in heart and skeletal muscle.[1][9] | Restricted distribution, predominant in lymphoid and hematopoietic tissues.[1] |

Table 2: Binding Affinities of Parvin Proteins

| Parvin Member | Binding Partner | Interaction Domain | Method | Dissociation Constant (Kd) |

| α-Parvin | F-actin | CH Domains | Actin Cosedimentation Assay | 8.4 µM[5] |

| β-Parvin | Paxillin (LD1 motif) | CH2 Domain | Surface Plasmon Resonance (SPR) | 27 µM[10] |

| β-Parvin | Paxillin (LD2 motif) | CH2 Domain | Surface Plasmon Resonance (SPR) | 42 µM[10] |

| β-Parvin | Paxillin (LD4 motif) | CH2 Domain | Surface Plasmon Resonance (SPR) | 73 µM[10] |

Signaling Pathways and Molecular Interactions

Parvins function as scaffolding proteins, lacking any intrinsic enzymatic activity.[1] Their primary role is to orchestrate protein-protein interactions at focal adhesions, most notably through the formation of the IPP complex.[2][11]

The ILK-PINCH-Parvin (IPP) Complex

The IPP complex is a cornerstone of integrin-mediated signaling.[6]

-

ILK (Integrin-Linked Kinase) : Acts as the central scaffold. Its N-terminal ankyrin repeats bind to PINCH, while its C-terminal pseudokinase domain binds to the CH2 domain of a Parvin protein.[1][11]

-

PINCH (Particularly Interesting New Cys-His-rich protein) : An adaptor protein that binds ILK.[1]

-

Parvin : Binds to ILK, completing the ternary complex. The binding of α-Parvin and β-Parvin to ILK is mutually exclusive.[1][9]

This pre-assembled cytoplasmic complex is recruited to sites of integrin clustering at the cell membrane, where it links the cytoplasmic tail of β-integrins to the actin cytoskeleton.[1][11] This linkage is essential for stabilizing adhesions and transducing bidirectional signals between the extracellular matrix (ECM) and the cell interior.[1]

Caption: The core ILK-PINCH-Parvin (IPP) signaling complex at focal adhesions.

Differential Interactions and Functions

Despite their structural homology, α-Parvin and β-Parvin exhibit distinct and sometimes opposing functions, largely due to their differential interactions with other proteins.[1][3]

-

α-Parvin (PARVA) :

-

Binds to Testicular Protein Kinase 1 (TESK1) and inhibits its activity, which can suppress cell spreading.[1]

-

Inhibits the activity of the small GTPase Rac1 , thereby reducing cell spreading.[1]

-

Interacts with paxillin via its CH2 domain, contributing to its localization at focal adhesions.[1]

-

Binding to ILK is thought to increase ILK's kinase activity.[1]

-

-

β-Parvin (PARVB) :

-

Binds α-actinin and α-PIX (a Rac1/Cdc42 guanine (B1146940) nucleotide exchange factor), which can promote cell spreading and Rac1 activation.[1][9]

-

Inhibits ILK kinase activity, counteracting some of its oncogenic effects.[1][3]

-

Also binds directly to paxillin LD motifs , a function once thought to be exclusive to α-parvin.[7]

-

Experimental Protocols

The characterization of the Parvin family has relied on a variety of biochemical and genetic techniques to identify binding partners and elucidate function.

Workflow 1: Yeast Two-Hybrid (Y2H) Screening

This genetic method was instrumental in the initial discovery of Parvin-ILK interactions.[1] It identifies protein-protein interactions by reconstituting a functional transcription factor.

Caption: Logical workflow for Yeast Two-Hybrid (Y2H) screening.

Detailed Methodology:

-

Vector Construction : The coding sequence for the "bait" protein (e.g., ILK) is cloned in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) in a yeast expression vector. A cDNA library representing potential "prey" proteins is cloned in-frame with the corresponding activation domain (AD).

-

Yeast Transformation : A suitable yeast strain, engineered with reporter genes (e.g., HIS3, LacZ) under the control of the transcription factor's binding site, is co-transformed with both the bait and prey plasmids.

-

Selection and Screening : Transformed yeast are plated on selective medium lacking certain nutrients (e.g., histidine). If the bait and a prey protein interact, the DBD and AD are brought together, forming a functional transcription factor.

-

Reporter Activation : The reconstituted transcription factor binds to the upstream activating sequence of the reporter genes, driving their expression. This allows the yeast to grow on the selective medium (HIS3 expression) and can be confirmed with a colorimetric assay (e.g., β-galactosidase assay for LacZ expression).

-

Identification : Plasmids are isolated from positive yeast colonies, and the prey insert is sequenced to identify the interacting protein.[1][12]

Workflow 2: Co-Immunoprecipitation (Co-IP)

Co-IP is a biochemical technique used to confirm protein-protein interactions within the native cellular environment. It was used to validate the interactions discovered by Y2H.[1]

Caption: Standard workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Detailed Methodology:

-

Cell Lysis : Cells expressing the proteins of interest are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation : The cell lysate is incubated with an antibody specific to the target protein ("bait"). This antibody-protein complex is then captured by adding agarose (B213101) or magnetic beads conjugated with Protein A or Protein G, which have a high affinity for the Fc region of antibodies.

-

Washing : The beads are washed several times to remove proteins that are non-specifically bound to the beads or antibody.

-

Elution : The captured proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer, which denatures the proteins and dissociates the complexes.

-

Detection : The eluted sample is resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interaction partner ("prey"). The presence of the prey protein in the eluate indicates an interaction with the bait protein within the cell.[12][13]

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of biomolecular interactions in real-time without the need for labels. This method was used to quantify the binding affinity between β-Parvin and paxillin LD motifs.[10]

Detailed Methodology:

-

Chip Preparation : A "ligand" protein (e.g., purified β-Parvin CH2 domain) is immobilized onto the surface of a sensor chip.

-

Analyte Injection : A solution containing the "analyte" (e.g., a synthetic paxillin LD motif peptide) is flowed over the sensor surface at a constant concentration.

-

Association Phase : As the analyte binds to the immobilized ligand, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected and recorded in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

Steady-State Phase : The injection continues until the binding reaches equilibrium, where the rate of association equals the rate of dissociation.

-

Dissociation Phase : The analyte solution is replaced with a continuous flow of buffer. The analyte dissociates from the ligand, causing a decrease in the SPR signal over time.

-

Data Analysis : The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to kinetic models. The equilibrium dissociation constant (Kd) is then calculated as koff / kon. Repeating the experiment with multiple analyte concentrations ensures accuracy.[12][14]

References

- 1. The parvins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parvin: A hub of intracellular signalling pathways regulating cellular behaviour and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The parvins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is parvin? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. journals.biologists.com [journals.biologists.com]

- 6. proteopedia.org [proteopedia.org]

- 7. Structural Basis for Paxillin Binding and Focal Adhesion Targeting of β-Parvin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. researchgate.net [researchgate.net]

- 11. sdbonline.org [sdbonline.org]

- 12. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

The Core of Cellular Adhesion: A Technical Guide to the Parvin-Integrin-Linked Kinase (ILK) Interaction

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of cellular life—from embryonic development to tissue homeostasis and wound healing—is fundamentally governed by the cell's ability to adhere to the extracellular matrix (ECM). This adhesion is not merely a passive tethering but a dynamic process that triggers a cascade of intracellular signals, dictating cell shape, migration, proliferation, and survival. At the heart of this mechanochemical signaling nexus lies the integrin family of transmembrane receptors and their associated intracellular protein complexes. Among the most critical of these is the ternary complex formed by Integrin-Linked Kinase (ILK), PINCH, and Parvin, collectively known as the IPP complex.[1][2][3]

This technical guide provides an in-depth exploration of the core interaction between two key components of this complex: Parvin and ILK. While ILK was initially identified as a serine/threonine kinase, a growing body of evidence has redefined its primary role as a crucial scaffold protein or pseudokinase.[3][4] Its interaction with the Parvin family of actin-binding proteins is indispensable for linking integrin adhesion sites to the actin cytoskeleton, thereby regulating focal adhesion maturation and downstream signaling pathways.[1][5] Understanding the molecular architecture, binding kinetics, and functional consequences of the Parvin-ILK interaction is paramount for developing novel therapeutics targeting diseases driven by aberrant cell adhesion, such as cancer and fibrosis.

Molecular Architecture of the Parvin-ILK Interaction

The stability and function of the IPP complex are predicated on a series of specific domain-mediated interactions. The interaction between Parvin and ILK is a cornerstone of this assembly.

-

Integrin-Linked Kinase (ILK): ILK is a modular protein composed of an N-terminal domain with five ankyrin repeats, a central pleckstrin homology (PH)-like domain, and a C-terminal kinase-like domain.[1][5][6] The ankyrin repeats are responsible for binding to PINCH proteins.[1] The C-terminal kinase-like domain, despite lacking robust catalytic activity, serves as the critical docking site for Parvin.[3][4][7]

-

Parvin: The Parvin family (comprising α-, β-, and γ-parvin) are characterized by two calponin homology (CH) domains, designated CH1 and CH2, at their C-terminus.[1][2] The CH2 domain is the primary site of interaction with the ILK kinase-like domain.[1][3][7][8] While the CH1 domain was also found to be recruited to integrin junctions in an ILK-dependent manner, the CH2 domain interaction is considered predominant and sufficient for localization.[2]

The binding of Parvin to ILK is mutually exclusive with paxillin, another focal adhesion protein that can interact with the same C-terminal domain of ILK.[5][8] The formation of the PINCH-ILK-Parvin complex is a prerequisite for its recruitment to focal adhesions and is crucial for the stability of all three components, protecting them from proteasomal degradation.[5][7]

Quantitative Analysis of the Interaction

Quantifying the binding affinity between Parvin and ILK is essential for understanding the stability of the complex and for designing potential inhibitors. While a precise dissociation constant (Kd) for the direct Parvin-ILK interaction is not consistently reported in the literature, structural studies provide compelling evidence of a high-affinity interaction.

| Parameter | Value/Description | Experimental Context | Reference |

| Buried Surface Area | ~1,900 Ų | Crystal structure of the human ILK kinase domain in complex with the α-parvin CH2 domain. This large interface area is typical for high-affinity protein complexes. | [4] |

| Key ILK Residues | M402, K403 | Located in the αG-helix of the ILK kinase domain. A double mutation (M402A/K403A) completely disrupted Parvin binding in vivo. | [4] |

| Parvin Binding Affinity | Kd = 8.4 µM | This value is for the interaction of α-parvin with F-actin, not ILK. It provides context for Parvin's role as an actin-binding protein. | [7] |

Signaling Pathways and Cellular Functions

The Parvin-ILK interaction is not merely structural; it is a critical node for intracellular signaling that regulates a host of cellular functions. The IPP complex serves as a platform that connects integrins to the actin cytoskeleton and various signaling molecules.

A. Focal Adhesion Maturation and Cytoskeletal Linkage: The primary function of the IPP complex is to strengthen the link between integrins and the actin cytoskeleton.[2] The ILK-Parvin module is specifically required for the maturation of focal adhesions (FAs) into tensin-rich fibrillar adhesions (FBs).[1][5] This process is essential for cell spreading, migration, and the deposition of fibronectin matrix.[1] Deletion of ILK or disruption of its interaction with α-parvin leads to defects in FA maturation and a disorganized actin cytoskeleton.[1][5]

B. Regulation of Rho GTPase Signaling: The ILK/α-parvin complex acts as a negative regulator of cell contractility by downregulating the RhoA/ROCK signaling pathway downstream of cell adhesion.[1][3] In the absence of a functional ILK/α-parvin complex, enhanced RhoA activity leads to actomyosin (B1167339) hypercontractility, increased stress fiber formation, and a loss of directional cell migration.[3]

C. Control of Cell Proliferation and Survival: The IPP complex is implicated in cell survival signaling, partly through its influence on the Akt/PKB pathway.[9] The stabilization of the IPP components is critical for cell survival in various cell types, including cancer cells.[7]

Key Experimental Methodologies

Validating and characterizing the Parvin-ILK interaction requires a suite of robust biochemical and cell-based assays. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction

Co-IP is used to demonstrate that Parvin and ILK are part of the same protein complex within a cell. An antibody against a "bait" protein (e.g., ILK) is used to pull it out of a cell lysate, and the resulting precipitate is probed for the presence of a "prey" protein (e.g., Parvin).

Protocol:

-

Cell Lysis:

-

Culture cells (e.g., HEK293T or HeLa) to 80-90% confluency.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice for 30 minutes with a gentle, non-denaturing lysis buffer (e.g., RIPA buffer without SDS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Pre-Clearing (Optional but Recommended):

-

To reduce non-specific binding, add 20 µL of Protein A/G agarose (B213101) bead slurry to 1 mg of cell lysate.[10]

-

Incubate on a rotator for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C. Discard the bead pellet.

-

-

Immunoprecipitation:

-

Add 2-5 µg of primary antibody (e.g., anti-ILK antibody or control IgG) to the pre-cleared lysate.

-

Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.[11]

-

Add 30 µL of Protein A/G agarose bead slurry to capture the immunocomplexes.

-

Incubate on a rotator for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

-

Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer). After the final wash, carefully remove all supernatant.

-

-

Elution and Analysis:

-

Resuspend the bead pellet in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples for 5-10 minutes to elute proteins and denature them.

-

Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel.

-

Perform Western blot analysis using primary antibodies against the prey protein (e.g., anti-Parvin) and the bait protein (e.g., anti-ILK) to confirm a successful pulldown.

-

Yeast Two-Hybrid (Y2H) Assay for Direct Interaction Screening

The Y2H system is a powerful molecular genetic tool to test for direct physical interactions between two proteins. It was instrumental in the original identification of ILK as a β1-integrin binding partner and can be readily applied to the Parvin-ILK interaction.[3][8]

Protocol:

-

Vector Construction:

-

Clone the full-length cDNA or the specific domain of interest for ILK (e.g., the kinase domain) into a Y2H "bait" vector (e.g., pGBKT7), fusing it to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).

-

Clone the full-length cDNA or domain of interest for Parvin (e.g., the CH2 domain) into a Y2H "prey" vector (e.g., pGADT7), fusing it to the activation domain (AD) of the transcription factor.

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with both the bait (BD-ILK) and prey (AD-Parvin) plasmids using a standard lithium acetate (B1210297) method.

-

Plate the transformed yeast onto selection media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have successfully taken up both plasmids.

-

-

Interaction Assay:

-

Colonies that grow on the double-dropout media are then replica-plated onto higher-stringency selective media.

-

Medium Stringency: Plate onto media also lacking histidine (SD/-Trp/-Leu/-His). Growth indicates a potential interaction. 3-Amino-1,2,4-triazole (3-AT) can be added to suppress low-level autoactivation of the HIS3 reporter gene.

-

High Stringency: Plate onto media lacking histidine and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade). Growth on this medium indicates a strong interaction.

-

Quantitative Assay: A β-galactosidase filter lift or liquid culture assay (using ONPG or CPRG as a substrate) can be performed to quantify the strength of the interaction, as the LacZ reporter gene is also under the control of the GAL4 transcription factor.

-

-

Controls:

-

Negative Controls: Co-transform BD-ILK with an empty AD vector and AD-Parvin with an empty BD vector to ensure neither protein auto-activates the reporter genes on its own.

-

Positive Control: Use a known interacting protein pair to confirm the assay is working correctly.

-

In Vitro GST Pull-Down Assay

This assay confirms a direct, in vitro interaction between two proteins, free from the complexities of the cellular environment. It was used to show that the ILK kinase domain can bind to integrin β-tails even when already complexed with Parvin.[4]

Protocol:

-

Protein Expression and Purification:

-

Express one protein (e.g., the ILK kinase domain) as a Glutathione S-transferase (GST) fusion protein in E. coli. Purify the GST-ILK fusion protein from bacterial lysate using glutathione-sepharose beads.

-

Express the other protein (e.g., Parvin CH2 domain) with a different tag (e.g., His6 or FLAG) or as an untagged protein, either in E. coli or using an in vitro transcription/translation system.

-

-

Binding Reaction:

-

Immobilize the purified GST-ILK fusion protein on glutathione-sepharose beads by incubating them together for 1-2 hours at 4°C. As a negative control, use beads with GST alone.

-

Wash the beads several times with a binding buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound protein.

-

Add the purified prey protein (Parvin) to both the GST-ILK beads and the control GST beads.

-

Incubate on a rotator for 2-4 hours at 4°C to allow for interaction.

-

-

Washing and Elution:

-

Wash the beads extensively (3-5 times) with binding buffer to remove non-specifically bound prey protein.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted samples by SDS-PAGE and Western blotting, probing for the prey protein (Parvin) using a specific antibody. A band for Parvin in the GST-ILK lane but not in the GST-only control lane indicates a direct interaction.

-

Conclusion and Future Perspectives

The interaction between Parvin and Integrin-Linked Kinase is a fundamental nexus in cell adhesion biology, translating extracellular cues into cytoskeletal organization and intracellular signaling. The characterization of ILK as a pseudokinase scaffold has shifted focus towards understanding how its non-catalytic functions, particularly its role as a docking platform for Parvin and PINCH, orchestrate cellular behavior.[3][4] The IPP complex, stabilized by the high-affinity Parvin-ILK interaction, is essential for focal adhesion maturation, regulation of cell contractility via the RhoA pathway, and cell survival.

For drug development professionals, the specific interface between the ILK kinase-like domain and the Parvin CH2 domain presents an attractive target.[4][9] Developing small molecules or peptidomimetics that disrupt this interaction could offer a novel therapeutic strategy to modulate cell adhesion and migration in diseases like cancer metastasis or fibrosis. Future research should focus on obtaining a precise kinetic profile (Kon, Koff, Kd) of the interaction and solving the crystal structure of the full IPP ternary complex to provide a more complete picture for structure-based drug design. Further elucidation of how this core interaction is regulated by upstream signals will continue to deepen our understanding of the dynamic control of cell-matrix adhesion.

References

- 1. The ILK/PINCH/parvin complex: the kinase is dead, long live the pseudokinase! | The EMBO Journal [link.springer.com]

- 2. Parvin-ILK: An intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ILK/PINCH/parvin complex: the kinase is dead, long live the pseudokinase! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pseudo-active site of ILK is essential for its binding to α-parvin and localization to focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Integrin-linked kinase - Wikipedia [en.wikipedia.org]

- 7. The parvins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Subcellular Localization of Parvin Isoforms in Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Parvin protein family, comprising α-Parvin, β-Parvin, and γ-Parvin, are crucial adaptor proteins that form a critical link between the integrin receptors and the actin cytoskeleton. Their precise subcellular localization is paramount to their function in regulating cell adhesion, migration, and cytoskeletal organization. In fibroblasts, these processes are fundamental to tissue homeostasis, wound healing, and the pathogenesis of fibrotic diseases. This technical guide provides an in-depth overview of the subcellular distribution of Parvin isoforms in fibroblasts, details the experimental methodologies used for their study, and illustrates the key signaling pathways in which they participate.

Subcellular Distribution of Parvin Isoforms

Parvins do not possess enzymatic activity themselves; their function is dictated by their location and the specific binding partners they recruit. In fibroblasts, α-Parvin and β-Parvin are the predominantly expressed isoforms, with γ-Parvin expression being largely restricted to hematopoietic systems[1]. Their localization is dynamic, responding to cues from the extracellular matrix (ECM).

Both α-Parvin and β-Parvin are well-established components of focal adhesions (FAs) , the multi-protein structures that connect the intracellular actin cytoskeleton to the ECM[2][3]. Beyond FAs, these isoforms exhibit distinct localization patterns that suggest specialized roles. α-Parvin is also found at the leading edge of lamellipodia, structures associated with cell motility[2]. In some cancer cell contexts, α-Parvin shows preferential localization to pseudopodia over FAs[4]. β-Parvin has also been observed within the nucleus , indicating potential roles in gene regulation or nucleo-cytoplasmic shuttling[5]. The formation of a stable ternary complex with Integrin-Linked Kinase (ILK) and PINCH, known as the IPP complex, is essential for the stabilization of Parvins and their recruitment to FAs[2][6].

Data Summary: Localization and Interaction

While precise quantitative data on the percentage distribution of Parvin isoforms across different subcellular compartments in fibroblasts is not extensively documented, the following table summarizes their established locations and key molecular interactions.

| Isoform | Subcellular Location | Key Interacting Partners | Functional Significance | Citations |

| α-Parvin | Focal Adhesions | ILK, PINCH-1, Paxillin (B1203293), F-actin, α-Actinin | Cell-matrix adhesion, cytoskeletal linkage, cell spreading and survival. | [2][3][6] |

| Lamellipodia / Leading Edge | ILK, PINCH-1 | Regulation of cell motility and actin dynamics during migration. | [2][7] | |

| Cytosol | ILK, PINCH-1 | Pre-assembly of the IPP complex before recruitment to focal adhesions. | [2] | |

| β-Parvin | Focal Adhesions | ILK, PINCH-1, Paxillin, α-Actinin | Cell-matrix adhesion, regulation of cell spreading, mechanosensing. | [2][8][9] |

| Nucleus | N/A (Putative NLS motifs) | Potential role in signaling to the nucleus or gene expression. | [5] | |

| Cytosol | ILK, PINCH-1 | Formation of the IPP complex. | [2] |

Key Signaling Pathways

The primary signaling hub for Parvins is the IPP (ILK-PINCH-Parvin) complex. This complex assembles in the cytoplasm and is recruited to sites of integrin engagement with the ECM, where it acts as a scaffold to connect signaling and structural proteins.

The IPP Complex and Focal Adhesion Targeting

Integrin binding to the ECM triggers the recruitment of the pre-formed IPP complex to the cell membrane. This localization is further stabilized by interactions with other FA proteins, notably paxillin[2][8]. Once at the FA, the IPP complex, through Parvin, links directly to the F-actin cytoskeleton, providing a robust mechanical connection that is essential for cell spreading, migration, and response to mechanical forces[2][6].

Caption: The IPP (ILK-PINCH-Parvin) complex is recruited to integrin-mediated adhesion sites.

Experimental Protocols

Determining the subcellular localization of Parvin isoforms requires a combination of high-resolution imaging and biochemical fractionation techniques.

Immunofluorescence (IF) Microscopy

IF is used to visualize the distribution of Parvins within fixed fibroblast cells. The protocol involves using a primary antibody specific to a Parvin isoform, followed by a fluorescently labeled secondary antibody.

Protocol:

-

Cell Culture: Seed fibroblasts onto glass coverslips in a culture dish and grow to 60-80% confluency.

-

Fixation: Aspirate the culture medium and gently wash with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature[10].

-

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add 0.1% Triton X-100 in PBS to the cells for 10-15 minutes to permeabilize the cell membranes, allowing antibody access to intracellular epitopes[10].

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin or 5% Normal Goat Serum in PBS) for 1 hour at room temperature[10].

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-α-Parvin or anti-β-Parvin) in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber[11].

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute a fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking buffer. Incubate the coverslips in the dark for 1 hour at room temperature[11].

-

Counterstaining (Optional): To visualize nuclei, incubate with a DNA stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the slides using a confocal or widefield fluorescence microscope.

Caption: A typical workflow for indirect immunofluorescence microscopy.

Subcellular Fractionation

This biochemical technique separates cellular components into distinct fractions (e.g., nuclear, membrane, cytosolic), which can then be analyzed by methods like Western blotting to determine the relative abundance of a Parvin isoform in each compartment.

Protocol:

-

Cell Harvest: Grow fibroblasts to confluency. Scrape the cells in ice-cold PBS and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Cytoplasmic Extraction: Resuspend the cell pellet in an ice-cold hypotonic lysis buffer containing a mild non-ionic detergent (e.g., NP-40) and protease inhibitors[12][13].

-

Homogenization: Incubate on ice for 15-20 minutes to allow cells to swell. Dounce homogenize or pass the lysate through a narrow-gauge needle to disrupt the cell membrane while keeping nuclei intact[14].

-

Nuclear Pellet Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g for 10 minutes at 4°C)[12]. The resulting pellet contains the nuclei.

-

Cytosolic & Membrane Fraction Separation: Carefully collect the supernatant from the previous step. Centrifuge this supernatant at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the membrane and mitochondrial fraction. The resulting supernatant is the cytosolic fraction. For a purer membrane fraction, an ultracentrifugation step (100,000 x g for 1 hour) can be performed[13].

-

Nuclear Lysis: Wash the nuclear pellet from step 4 with buffer. Resuspend the pellet in a nuclear extraction buffer (a high-salt buffer) and incubate on ice with agitation to lyse the nuclei and solubilize nuclear proteins.

-

Fraction Analysis: Clarify the nuclear lysate by centrifugation. Determine the protein concentration of the cytosolic, membrane, and nuclear fractions. Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using Parvin isoform-specific antibodies.

Caption: A differential centrifugation workflow to separate cellular fractions.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions. This technique can confirm the association of Parvins with partners like ILK and paxillin within a specific cellular context.

Protocol:

-

Cell Lysis: Lyse cultured fibroblasts with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors to preserve protein complexes[15].

-

Pre-clearing: Incubate the cell lysate with Protein A/G-agarose beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-β-Parvin) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation[16].

-

Immune Complex Capture: Add fresh Protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes[16].

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-ILK or anti-paxillin)[15].

Caption: A simplified workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Directions

In fibroblasts, α-Parvin and β-Parvin are predominantly localized to focal adhesions, where they are integral components of the IPP complex. This localization is critical for their function in linking the actin cytoskeleton to the ECM and mediating signals that control cell shape, adhesion, and motility[2]. The distinct presence of α-Parvin in lamellipodia and β-Parvin in the nucleus points to isoform-specific roles that warrant further investigation. Understanding the precise mechanisms that regulate the trafficking and localization of Parvin isoforms is crucial. For drug development professionals, particularly those focused on anti-fibrotic therapies, the Parvin-ILK interaction and its role in myofibroblast activation and persistence represent a potential therapeutic target[17][18][19]. Modulating the subcellular localization or interaction profile of Parvins could offer a novel strategy to interfere with the progression of fibrotic diseases.

References

- 1. Syndecan-4 interacts directly with β-parvin and regulates the ILK-PINCH-β-parvin complex, the β-parvin-β-PIX-Rac1 axis, and cardiomyocyte geometry in a sex-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The parvins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The parvins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Parvin: A hub of intracellular signalling pathways regulating cellular behaviour and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is parvin? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 8. Structural Basis for Paxillin Binding and Focal Adhesion Targeting of β-Parvin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for paxillin binding and focal adhesion targeting of β-parvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 11. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - US [thermofisher.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Co-immunoprecipitation (Co-IP) Overview - Creative Proteomics [creative-proteomics.com]

- 16. m.youtube.com [m.youtube.com]

- 17. journals.biologists.com [journals.biologists.com]

- 18. Therapeutic pro-fibrogenic signaling pathways in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modulation of prosurvival signaling in fibroblasts by a protein kinase inhibitor protects against fibrotic tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary conservation of the Parvin gene across species

An In-depth Technical Guide on the Evolutionary Conservation of the Parvin Gene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Parvin family of proteins are crucial adaptor molecules that play a pivotal role in connecting the integrin family of cell adhesion receptors to the intracellular actin cytoskeleton.[1] These proteins are fundamental components of focal adhesions, which are large, dynamic protein complexes through which the cytoskeleton of a cell connects to the extracellular matrix (ECM).[2] The Parvin family is involved in a multitude of cellular processes, including cell adhesion, migration, cytoskeletal organization, and signaling.[3][4] Given their central role in these processes, which are often dysregulated in diseases such as cancer, understanding the evolutionary conservation and functional divergence of the Parvin genes is of significant interest for basic research and therapeutic development.[5][6]

This technical guide provides a comprehensive overview of the evolutionary conservation of the Parvin gene family, details its conserved structural features and its role in key signaling pathways, and provides detailed protocols for the experimental analysis of its evolutionary history.